An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-2-hydrazino-3-methylquinoline HCl
An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-2-hydrazino-3-methylquinoline HCl
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride. While this compound is a valuable building block in medicinal chemistry, detailed experimental data on its properties are not widely published. This guide, therefore, consolidates available information with established, field-proven experimental protocols to empower researchers in their drug discovery and development endeavors. We will delve into the structural and fundamental properties of this molecule, followed by detailed methodologies for its synthesis and the empirical determination of its key physicochemical parameters, including solubility, pKa, and spectral characteristics. The causality behind experimental choices is explained to provide a deeper understanding of the characterization process.
Introduction: The Quinoline Scaffold in Drug Discovery
Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of pharmaceuticals with diverse biological activities, including antimalarial, antibacterial, and anticancer properties. The introduction of various substituents onto the quinoline ring allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride is a key intermediate, offering reactive handles for the synthesis of more complex molecular architectures. The bromo-substituent provides a site for cross-coupling reactions, while the hydrazino group is a versatile nucleophile for the formation of hydrazones and other heterocyclic systems.[1] Understanding the fundamental physicochemical properties of this intermediate is paramount for its effective utilization in the synthesis of novel therapeutic agents.
Molecular Structure and Fundamental Properties
The foundational step in characterizing any chemical entity is to ascertain its molecular structure and fundamental properties.
Molecular Structure:
Figure 1: Chemical structure of 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride.
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
| Molecular Formula | C10H11BrClN3 | [2] |
| Molecular Weight | 288.57 g/mol | [2] |
| Topological Polar Surface Area (TPSA) | 50.94 Ų | [2] |
| Predicted logP | 3.01312 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 1 | [2] |
Synthesis of 7-Bromo-2-hydrazino-3-methylquinoline HCl
The synthesis of the title compound can be logically approached via a two-step process starting from the corresponding 2-chloro derivative. This precursor, 7-Bromo-2-chloro-3-methylquinoline, serves as a key intermediate.
Synthesis Pathway
Experimental Protocol: Synthesis
Step 1: Synthesis of 7-Bromo-2-chloro-3-methylquinoline (Precursor)
While various methods exist for the synthesis of substituted quinolines, a common approach involves the cyclization of appropriately substituted anilines. For the specific precursor, established methods for quinoline synthesis such as the Doebner-von Miller or Combes reactions can be adapted.[3]
Step 2: Synthesis of 7-Bromo-2-hydrazino-3-methylquinoline HCl
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-Bromo-2-chloro-3-methylquinoline (1.0 eq) in ethanol.
-
Addition of Reagent: To this solution, add an excess of hydrazine hydrate (e.g., 5-10 eq). The excess hydrazine serves as both the nucleophile and a scavenger for the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product, being a hydrochloride salt, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride.
Rationale: The 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution. The highly nucleophilic hydrazine readily displaces the chloro substituent. The reaction is typically carried out in a protic solvent like ethanol to facilitate the dissolution of the starting materials and the product.
Physicochemical Property Determination: Experimental Protocols
The following sections outline detailed, self-validating protocols for the experimental determination of the key physicochemical properties of 7-Bromo-2-hydrazino-3-methylquinoline HCl.
Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.
Protocol:
-
Sample Preparation: A small amount of the dry, crystalline product is packed into a capillary tube.
-
Instrumentation: A calibrated melting point apparatus is used for the determination.
-
Measurement: The capillary tube is placed in the apparatus, and the temperature is gradually increased.
-
Data Recording: The temperature at which the substance starts to melt and the temperature at which it is completely molten are recorded as the melting range.
Solubility Profile
Rationale: The solubility of a compound, particularly a hydrochloride salt, is highly dependent on the pH of the medium.[4] Determining the solubility profile across a range of pH values is crucial for understanding its behavior in biological systems and for formulation development.[5][6][7]
Protocol (Shake-Flask Method):
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).
-
Sample Addition: Add an excess amount of 7-Bromo-2-hydrazino-3-methylquinoline HCl to a known volume of each buffer in separate sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the solubility (in mg/mL or µg/mL) as a function of pH.
pKa Determination
Rationale: The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH.[8][9] This, in turn, affects its solubility, lipophilicity, and interaction with biological targets.[10][11][12] For a compound with a basic nitrogen atom, the pKa of its conjugate acid is determined.
Protocol (Potentiometric Titration):
-
Sample Preparation: Accurately weigh a known amount of 7-Bromo-2-hydrazino-3-methylquinoline HCl and dissolve it in a suitable solvent, typically water or a co-solvent system if aqueous solubility is limited.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH using a calibrated pH meter.
-
Data Collection: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve, which corresponds to the point where half of the compound has been neutralized. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point, from which the half-equivalence point and thus the pKa can be calculated.
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively, allowing for the confirmation of its structure.[13]
Predicted ¹H NMR Spectral Features:
-
Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the quinoline ring system. The splitting patterns will be influenced by the substitution pattern.
-
Methyl Protons: A singlet in the aliphatic region (typically δ 2.0-3.0 ppm) corresponding to the methyl group at the 3-position.
-
Hydrazino Protons: Broad signals corresponding to the -NH- and -NH₂ protons of the hydrazino group. The chemical shift of these protons can be variable and they may exchange with D₂O.
Predicted ¹³C NMR Spectral Features:
-
Signals corresponding to the ten carbon atoms of the 7-bromo-3-methylquinoline core. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the electron-donating hydrazino and methyl groups.
Protocol:
-
Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. 2D NMR techniques such as COSY and HSQC can be employed for unambiguous assignment of signals.[14][15]
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[16]
Predicted FTIR Spectral Features:
-
N-H Stretching: Broad absorption bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the hydrazino group.
-
C=N and C=C Stretching: Absorption bands in the region of 1500-1650 cm⁻¹ corresponding to the stretching vibrations of the C=N and C=C bonds within the quinoline ring system.[17][18][19][20]
-
C-H Stretching: Absorption bands in the region of 2850-3100 cm⁻¹ corresponding to the aromatic and aliphatic C-H stretching vibrations.
-
C-Br Stretching: An absorption band in the fingerprint region, typically below 800 cm⁻¹, corresponding to the C-Br stretching vibration.
Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectral Features:
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the free base (C₁₀H₁₀BrN₃). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br) is expected.
-
Fragmentation Pattern: The molecule is expected to undergo fragmentation, with potential losses of the hydrazino group, methyl group, or bromine atom.[21][22][23][24]
Protocol:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by a chromatographic technique like LC-MS.
-
Ionization: An appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), should be selected.
-
Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
Solid-State Characterization: X-ray Crystallography
Rationale: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.[25][26]
Protocol:
-
Crystal Growth: High-quality single crystals of the compound are grown by slow evaporation of a saturated solution in a suitable solvent.
-
Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule.
Stability and Reactivity Considerations
The hydrazino group in 2-hydrazinoquinoline derivatives is known to be reactive. It can undergo oxidation and can react with carbonyl compounds to form hydrazones.[1][27][28][29] Stability studies under various conditions (e.g., different pH, temperature, and light exposure) are recommended to understand the compound's shelf-life and potential degradation pathways.
Conclusion
This technical guide has provided a comprehensive framework for understanding and characterizing the physicochemical properties of 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride. While specific experimental data for this compound remain to be fully elucidated and published in the peer-reviewed literature, the protocols and predictive insights provided herein offer a robust starting point for researchers. By applying these methodologies, scientists can generate the necessary data to confidently utilize this versatile building block in the design and synthesis of novel chemical entities with therapeutic potential. The principles of self-validating experimental systems and a deep understanding of the causality behind methodological choices are central to achieving accurate and reproducible results in drug discovery and development.
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